Hydroxysydonic acid

Description

Contextualization of Secondary Metabolites from Fungal Origins

Fungi are a prolific source of natural products, specifically secondary metabolites, which are small molecules not essential for normal growth but crucial for environmental interaction and survival. nih.govtandfonline.comfrontiersin.org These compounds exhibit immense structural diversity and are synthesized from primary metabolite pools, falling into major categories like polyketides, non-ribosomal peptides, and terpenoids. nih.govtandfonline.comfrontiersin.org The genes responsible for their production are typically organized in biosynthetic gene clusters (BGCs), which facilitates their coordinated expression in response to specific developmental or environmental triggers. nih.gov

The history of medicine and agriculture is deeply intertwined with fungal secondary metabolites. frontiersin.orgnih.gov The discovery of penicillin from the fungus Penicillium notatum marked a turning point in treating bacterial infections and heralded the "Golden Age of Antibiotics". tandfonline.comfrontiersin.orgfrontiersin.org Beyond antibiotics, fungi produce a wide array of other pharmacologically important agents. These include immunosuppressants like cyclosporin (B1163) A, which is vital for organ transplantation, and cholesterol-lowering statins, which have revolutionized cardiovascular medicine. nih.gov This proven track record ensures that the fungal kingdom remains a primary focus for discovering new chemical entities to serve as lead compounds in drug development and agrochemical research. frontiersin.orgfrontiersin.org

Significance of Bisabolane (B3257923) Sesquiterpenoids in Biological Chemistry

Bisabolane sesquiterpenoids are a large and structurally diverse class of natural products built on a 15-carbon skeleton. frontiersin.orgnih.gov Their characteristic chemical structure features a six-membered ring with a varied carbon side chain, which can undergo numerous transformations like oxidation, cyclization, and esterification. nih.govfrontiersin.org This structural variability gives rise to a wide array of functionalities and molecular architectures, including phenolic bisabolanes commonly found in fungi. frontiersin.org

These compounds are widely distributed across terrestrial plants, marine organisms, and microorganisms, including various fungi from the genus Aspergillus. frontiersin.orgnih.govnih.gov The significance of bisabolane sesquiterpenoids lies in their broad spectrum of potent biological activities. nih.govfrontiersin.orgresearchgate.net Research has demonstrated their capabilities as antimicrobial, anti-inflammatory, and cytotoxic agents, making them a rich source of lead compounds for the development of new therapeutic drugs. frontiersin.orgresearchgate.net

Historical Discovery and Early Characterization of Hydroxysydonic Acid

This compound was first discovered and isolated in 1978 from the culture filtrates of the fungus Aspergillus sydowii. oup.comnpatlas.org Its discovery was reported alongside a related metabolite, sydonic acid. oup.com The initial characterization established this compound as an optically inactive compound. oup.com

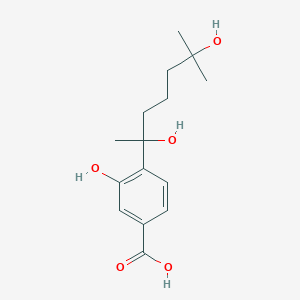

Through chemical and spectroscopic examinations, its molecular formula was determined to be C₁₅H₂₂O₅. oup.com These early studies were crucial in elucidating its structure as a new bisabolane sesquiterpenoid. oup.com The structure was concluded to be 4-(2,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxybenzoic acid, which has since been confirmed by modern analytical techniques. oup.com The compound's name is derived from the producing organism, Aspergillus sydowii.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(2,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxybenzoic acid | oup.com |

| Molecular Formula | C₁₅H₂₂O₅ | oup.combiosynth.com |

| Molecular Weight | 282.33 g/mol | biosynth.comnih.gov |

| Monoisotopic Mass | 282.14672380 Da | nih.gov |

| CAS Number | 65967-72-8 | biosynth.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65967-72-8 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

4-(2,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxybenzoic acid |

InChI |

InChI=1S/C15H22O5/c1-14(2,19)7-4-8-15(3,20)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16,19-20H,4,7-8H2,1-3H3,(H,17,18) |

InChI Key |

YCUWMGPYKGLQQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution

Fungal Taxa as Producers of Hydroxysydonic Acid

The production of this compound has been primarily attributed to several species within the fungal genus Aspergillus. These microorganisms synthesize a diverse array of secondary metabolites, including various organic acids, pigments, and mycotoxins. The isolation of this compound from these fungi has often been part of broader investigations into their metabolic capabilities.

Aspergillus Species

The genus Aspergillus is a large and diverse group of filamentous fungi, with species found in a wide range of environments worldwide. Several species within this genus have been identified as producers of this compound and its derivatives.

Aspergillus sydowii is a well-documented producer of this compound. The compound was first isolated from the culture filtrates of this species. smujo.idproquest.comresearchgate.net Various strains of A. sydowii, isolated from diverse environments such as marine sediments and as endophytic fungi, have been shown to produce this compound and related compounds. nih.gov For instance, an endophytic strain, Aspergillus sydowii EN-434, obtained from the marine red alga Symphyocladia latiuscula, was found to produce this compound. researchgate.net Similarly, a marine-derived strain, CUGB-F126, also yielded this compound. researchgate.net Another study on a marine sediment-derived strain, BTBU20213012, identified (-)-(R)-hydroxysydonic acid among its metabolites.

| Strain | Source | Compound(s) Isolated |

|---|---|---|

| IFO 7531 | Not Specified | This compound, Sydonic acid |

| EN-434 | Endophyte from marine red alga Symphyocladia latiuscula | This compound, (7S-8S)-8-hydroxysydowic acid, (±)-(7R,10R)-10-hydroxysydowic acid, Sydowic acid |

| CUGB-F126 | Marine-derived | This compound, Sydonic acid, Sydowic acid, 7-deoxy-7,14-didehydrosydonic acid, Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinate |

| BTBU20213012 | Marine sediment | (-)-(R)-hydroxysydonic acid, (7S,11S)-(+)-12-hydroxysydonic acid, Sydonic acid, (S)-(+)-11-dehydrosydonic acid, (+)-8-dehydroxylaustrosene, Penicibisabolanes E and G, (+)-austrosene, Pseudaboydin A, (-)-(7R,10R)-iso-10-hydroxysydowic acid, Lumichrome |

Research on an endophytic fungus, Aspergillus versicolor, has led to the isolation of a derivative of this compound. Specifically, 11-hydroxysydonic acid was identified as one of the known compounds produced by this species. This finding suggests that the biosynthetic pathway for this compound and its analogues is present in A. versicolor.

| Strain | Source | Compound Isolated |

|---|---|---|

| Not Specified | Endophytic fungus | 11-hydroxysydonic acid |

Recent studies have identified Aspergillus flavus as a producer of this compound. A 2023 review on polyketides from the genus Aspergillus explicitly mentions that this compound had been isolated from A. flavus strain 9643. nih.govresearchgate.net Furthermore, a 2024 study analyzing the secondary metabolites of Aspergillus flavus isolated from a Sabkha marsh also listed this compound among the identified compounds. mdpi.com

| Strain | Source | Compound Isolated |

|---|---|---|

| 9643 | Not Specified | This compound |

| Not Specified | Sabkha marsh | This compound |

Despite extensive research on the secondary metabolites of Aspergillus carneus, there is currently no scientific literature reporting the isolation of this compound from this species. Studies on various strains of A. carneus, including those from marine and rhizospheric environments, have identified a range of other compounds such as carneamides, carnequinazolines, and citrinin, but not this compound.

While the aforementioned species are the most prominently cited producers, the vast chemical diversity within the Aspergillus genus suggests that other species may also have the capacity to synthesize this compound or its derivatives. Ongoing research into the metabolome of different Aspergillus strains continues to uncover novel compounds and expand our understanding of the distribution of known metabolites.

Penicillium Species

The genus Penicillium is renowned for its capacity to produce a vast array of secondary metabolites. While not all species within this large genus have been screened for this compound, research has confirmed its presence and the presence of its derivatives in specific members. For instance, (7S)-(−)-10-hydroxysydonic acid was isolated from Penicillium aculeatum sourced from deep-sea sediment frontiersin.org. Another derivative, (7S,11S)-(+)-12-acetoxysydonic acid, was identified from Penicillium expansum found as an endophyte in the mangrove plant Excoecaria agallocha frontiersin.org.

Penicillium chrysogenum is one of the most studied fungi, famous for its production of the antibiotic penicillin. Its metabolic machinery is known to synthesize a wide range of secondary metabolites, including roquefortine C, meleagrin, chrysogine, and secalonic acids wikipedia.org. While P. chrysogenum is a known producer of various organic acids and complex polyketides, the direct isolation of this compound from this particular species is not prominently documented in scientific literature wikipedia.orgmdpi.com. However, the proven ability of closely related species within the Penicillium genus to produce sydonic acid derivatives suggests that the biosynthetic potential may exist within a broader range of this genus.

Other Filamentous Fungi

Beyond the Penicillium genus, this compound and its analogs are frequently isolated from other filamentous fungi, most notably Aspergillus sydowii. This species has proven to be a prolific source of these compounds, particularly strains isolated from marine environments researchgate.netmdpi.comnih.gov. Investigations into marine-derived A. sydowii have led to the identification of a diverse array of related molecules, including (7S,11S)-(+)-12-hydroxysydonic acid, (−)-(R)-cyclo-hydroxysydonic acid, 11,12-dithis compound, and 7-O-methylthis compound frontiersin.orgmdpi.com.

The following table summarizes the occurrence of this compound and selected derivatives in different fungal species.

| Compound Name | Producing Fungal Species | Reference |

| This compound | Aspergillus sydowii | researchgate.net |

| (7S,11S)-(+)-12-Hydroxysydonic acid | Aspergillus sydowii | frontiersin.orgmdpi.com |

| (7S)-(−)-10-Hydroxysydonic acid | Penicillium aculeatum | frontiersin.org |

| (−)-(R)-cyclo-hydroxysydonic acid | Aspergillus sydowii | mdpi.com |

| (7S,11S)-(+)-12-acetoxysydonic acid | Penicillium expansum | frontiersin.org |

| 11,12-dithis compound | Aspergillus sydowii | mdpi.com |

Ecological Niches and Habitats of Producing Organisms

The organisms that produce this compound are found in a wide range of ecological niches, spanning both marine and terrestrial ecosystems. The unique environmental pressures of these habitats are thought to influence the evolution of the biosynthetic pathways that create such specialized secondary metabolites.

Marine Environments (e.g., Marine Sediments, Marine Algae, Sponges)

Marine environments are a particularly rich source of fungi that produce this compound and its derivatives frontiersin.orgnih.gov. Fungi from these habitats are often adapted to high salinity, high pressure, and competition with other microorganisms, which may drive the production of unique bioactive compounds.

Marine Sediments : Deep-sea sediments have yielded novel fungal strains, such as Penicillium aculeatum SD-321 and Aspergillus sydowii MCCC 3A00324, which have been shown to produce derivatives of this compound frontiersin.org.

Marine Algae : Fungi living as endophytes within marine algae are another significant source. For example, Aspergillus sydowii EN-434, isolated from the marine red alga Symphyocladia latiuscula, was found to produce this compound researchgate.net.

Sponges : Marine sponges are host to a diverse community of symbiotic microorganisms, including fungi. An Aspergillus species isolated from a marine sponge was identified as a producer of several bisabolanes, including sydonic acid and sydonol, the precursors to this compound frontiersin.org.

Terrestrial Environments (e.g., Endophytic Fungi, Soil Samples)

While marine ecosystems are a prominent source, terrestrial fungi also possess the capability to produce these compounds.

Endophytic Fungi : Fungi that live within the tissues of terrestrial plants without causing disease are known as endophytes. They are a recognized source of novel bioactive compounds nih.govnih.gov. Penicillium expansum 091006, an endophyte from the mangrove plant Excoecaria agallocha, produces a derivative of this compound frontiersin.org. Endophytic fungi in general are known to produce a wide array of secondary metabolites, including various phenolic acids core.ac.uknrfhh.com.

Soil Samples : Soil is a vast reservoir of microbial diversity, including countless species of Penicillium and Aspergillus. These soil-dwelling fungi are key players in nutrient cycling, partly through their secretion of organic acids to solubilize minerals mdpi.comfrontiersin.org. Fungi capable of producing vinyl compounds, a chemical class that includes itaconic acid and its derivatives, are ubiquitously found in soils nih.gov. This establishes soil as a key habitat for discovering fungi with the potential to produce a wide range of organic acids, including complex structures like this compound.

Fermentation Strategies for Metabolite Production

The production of this compound, like other fungal secondary metabolites, is highly dependent on the cultivation conditions. Fermentation strategies are therefore critical for optimizing the yield of the target compound. The goal is to provide an environment that encourages the fungus to activate the specific biosynthetic gene clusters responsible for production.

Key strategies involve the systematic optimization of both chemical and physical parameters of the fermentation process mdpi.comresearchgate.net.

One Strain, Many Compounds (OSMAC) Approach : This strategy is based on the principle that a single fungal strain can produce different secondary metabolites when its growth conditions are varied. By systematically altering media components, pH, and cultivation temperature, previously silent gene clusters can be activated, leading to the production of novel or enhanced levels of desired compounds nih.gov.

Media Composition : The choice of carbon and nitrogen sources is fundamental. Different fungal strains may have different preferences, and the ratio of these nutrients can significantly impact whether the fungus prioritizes primary growth or secondary metabolite production.

Physical Parameters : The optimization of physical conditions during fermentation is crucial. These parameters are often interdependent and can be fine-tuned using statistical methods like response surface methodology (RSM) nih.gov.

Temperature : Most fungi have an optimal temperature range for growth and a separate, often lower, temperature that is optimal for secondary metabolite production nveo.org.

pH : The pH of the culture medium can influence enzyme activity and the stability of the produced compounds. It often needs to be controlled throughout the fermentation process.

Aeration and Agitation : For aerobic fungi, the dissolved oxygen level is critical. Agitation (shaking) rates in liquid cultures affect oxygen transfer from the air into the medium and also influence fungal morphology (e.g., pellets vs. dispersed mycelia), which can impact production nveo.org. Both static and shaking conditions are often tested to determine the optimal environment researchgate.net.

Incubation Period : Secondary metabolites are typically produced during the stationary phase of fungal growth, after the initial phase of rapid biomass accumulation. Therefore, determining the optimal harvest time is essential to maximize the yield.

The following table summarizes key parameters that are typically optimized in fungal fermentation for secondary metabolite production.

| Parameter | Description | Common Ranges | Reference |

| Temperature | Influences enzyme kinetics and fungal growth rate. | 20-30°C | nveo.org |

| pH | Affects nutrient uptake and enzyme stability. | 4.0-7.0 | nih.gov |

| Carbon Source | Provides energy and building blocks for metabolism. | Glucose, Sucrose, Starch, etc. | nih.gov |

| Nitrogen Source | Essential for synthesis of proteins and nucleic acids. | Yeast Extract, Peptone, Ammonium Salts | nih.gov |

| Agitation | Affects oxygen transfer and fungal morphology. | 100-200 rpm (shaking) or static | nveo.org |

| Incubation Time | Duration of fermentation to reach optimal production. | 7-21 days | frontiersin.org |

Solid-State Fermentation Techniques

Solid-state fermentation (SSF) is a process where microorganisms are grown on a solid substrate with low moisture content. This method is particularly well-suited for filamentous fungi like Aspergillus sydowii, as it mimics their natural growth environment. Various agricultural and food industry byproducts can be utilized as substrates, offering an economical and sustainable approach to producing valuable secondary metabolites.

Detailed research has demonstrated the successful production of this compound using SSF. In one notable study, (R)-(−)-Hydroxysydonic acid was isolated from a co-culture of Aspergillus sydowii with the bacterium Bacillus subtilis grown on a bran medium. After a 12-day incubation period, 13 mg of (R)-(−)-Hydroxysydonic acid was successfully isolated, showcasing the potential of microbial interactions to induce the biosynthesis of specific compounds. researchgate.net

Another investigation into the secondary metabolites of a deep-sea-derived strain of Aspergillus sydowii (MCCC 3A00324) utilized a solid-state fermentation approach on a rice medium. This research successfully isolated this compound among other sesquiterpenoids, further confirming the utility of SSF in producing this compound from diverse fungal strains. The fermentation was conducted under static conditions, highlighting the simplicity of the required equipment for this technique.

The general process for solid-state fermentation for this compound production involves the following key steps:

Substrate Preparation: A solid substrate, such as rice or bran, is sterilized to eliminate any competing microorganisms.

Inoculation: The sterilized substrate is inoculated with a culture of Aspergillus sydowii.

Incubation: The inoculated substrate is incubated under controlled conditions of temperature and humidity for a specific duration to allow for fungal growth and metabolite production.

Extraction and Isolation: Following incubation, the fermented solid mass is subjected to solvent extraction to isolate the crude secondary metabolites. This compound is then purified from this extract using chromatographic techniques.

| Parameter | Research Finding |

| Microorganism | Aspergillus sydowii (co-cultured with Bacillus subtilis) |

| Fermentation Type | Solid-State Fermentation (SSF) |

| Substrate | Bran Medium |

| Incubation Period | 12 days |

| Isolated Compound | (R)-(−)-Hydroxysydonic acid |

| Yield | 13 mg |

Submerged Fermentation Protocols

Submerged fermentation (SmF) involves the cultivation of microorganisms in a liquid nutrient broth. This method allows for greater control over environmental parameters such as pH, temperature, aeration, and agitation, which can be optimized to maximize the yield of the desired product. While SSF is often favored for fungi, SmF is a widely used industrial method for producing a variety of microbial products.

While specific quantitative data on the yield of this compound from submerged fermentation of Aspergillus sydowii is not extensively detailed in the available literature, the production of the closely related compound, sydonic acid, has been reported in a liquid medium. The fermentation was carried out at a temperature of 28°C with an initial pH of 7.2 for a duration of 3 days. encyclopedia.pub This indicates the feasibility of using submerged fermentation for producing compounds in the sydonic acid family.

The general protocol for submerged fermentation for the production of this compound would typically involve:

Medium Preparation: A liquid nutrient broth containing essential carbon and nitrogen sources, as well as minerals, is prepared and sterilized.

Inoculation: The sterile liquid medium is inoculated with a spore suspension or mycelial culture of Aspergillus sydowii.

Fermentation: The culture is incubated in a fermenter or shake flask under controlled conditions of temperature, pH, and aeration.

Extraction and Isolation: After the fermentation period, the fungal biomass is separated from the culture broth. The broth is then extracted with a suitable solvent to recover the extracellular metabolites. This compound is subsequently purified from the extract.

The optimization of various parameters is crucial for maximizing the yield of this compound in submerged fermentation. These parameters include the composition of the culture medium, pH, temperature, and agitation speed. For instance, studies on other secondary metabolites from marine-derived Aspergillus sydowii have optimized submerged fermentation conditions, such as using a sucrose-based medium at 32°C with a pH of 8.0 for 96 hours, to enhance the production of enzymes like lipase. nih.gov Similar optimization strategies could be applied to enhance the production of this compound.

| Parameter | Research Finding (for Sydonic Acid) |

| Microorganism | Aspergillus sydowii |

| Fermentation Type | Submerged Fermentation (SmF) |

| Temperature | 28 °C |

| Initial pH | 7.2 |

| Incubation Period | 3 days |

Structural Elucidation and Stereochemical Considerations

Advanced Spectroscopic Techniques in Structural Determination

The identification and characterization of hydroxysydonic acid have been significantly aided by the application of advanced spectroscopic methods, which provide complementary information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, has been instrumental in elucidating the structure of this compound tandfonline.comresearchgate.netlibretexts.orglibretexts.org. NMR provides detailed information about the connectivity of atoms, the types of functional groups present, and the immediate chemical environment of each atom within the molecule. For this compound, NMR analysis has helped identify the characteristic signals of its sesquiterpenoid skeleton, including the presence of hydroxyl groups, a carboxylic acid moiety, and aromatic protons tandfonline.comresearchgate.netmdpi.com. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) NMR and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for assigning specific carbon and proton signals to their respective atoms and confirming the proposed molecular framework tandfonline.comresearchgate.netmdpi.comnih.gov.

X-ray Crystallographic Analysis

X-ray Crystallographic Analysis offers definitive proof of molecular structure, including the precise spatial arrangement of atoms and bond lengths, by analyzing the diffraction pattern of X-rays by a single crystal of the compound nih.govwikipedia.organton-paar.com. While specific X-ray crystallographic data for this compound itself is not extensively detailed in the provided snippets, this technique is a gold standard for absolute structure determination and has been used for related bisabolanes, providing a solid foundation for structural assignments nih.govanton-paar.comresearchgate.net. When applicable, X-ray crystallography can unambiguously confirm the stereochemistry of chiral centers.

Elucidation of Absolute Configurations of this compound and its Analogs

Determining the absolute configuration (the precise 3D arrangement of atoms around chiral centers) is critical for understanding the biological activity of molecules like this compound. Several methods are employed for this purpose:

For instance, (7S)-(-)-10-hydroxysydonic acid has been identified, indicating that specific stereoisomers are prevalent frontiersin.orgnih.govnp-mrd.org. The determination of absolute configurations for various epimers of this compound derivatives, such as those with 7,10-epoxy or 7,12-epoxy functionalities, has been achieved through TDDFT-ECD calculations nih.gov.

Biosynthetic Pathways and Metabolic Engineering

Proposed Biosynthetic Routes for Bisabolane (B3257923) Sesquiterpenoids

Bisabolane sesquiterpenoids, as a class, originate from the mevalonate (B85504) pathway, which ultimately leads to the formation of FPP mdpi.comkegg.jpgenome.jp. FPP serves as the substrate for terpene synthases, enzymes that catalyze the cyclization of the FPP molecule into various sesquiterpene skeletons kegg.jp. For phenolic bisabolane sesquiterpenoids, the pathway is proposed to involve the formation of a bisabolane skeleton, which then undergoes a series of oxidative and other enzymatic modifications to yield the final compounds mdpi.com. This process typically involves key intermediates that are progressively oxidized, cyclized, reduced, and sometimes esterified mdpi.com.

Enzymatic Steps in Hydroxysydonic Acid Biosynthesis

While the precise enzymatic machinery responsible for the specific hydroxylation and structural modifications leading to this compound is not exhaustively detailed in current literature, the general pathway involves terpene synthases for the initial cyclization of FPP into a bisabolane precursor kegg.jp. Subsequent steps likely involve various oxygenases, such as cytochrome P450 enzymes, which are commonly implicated in the hydroxylation of terpene skeletons, and other modifying enzymes for cyclization, reduction, and functional group additions mdpi.comnih.gov. The specific sequence and identity of these enzymes are areas of ongoing research.

Influence of Epigenetic Modifiers on Biosynthesis

Epigenetic modifiers play a crucial role in regulating gene expression, including the activation of "silent" or "cryptic" biosynthetic gene clusters that may otherwise remain unexpressed under standard laboratory conditions researchgate.netmdpi.com. This activation can lead to the discovery of novel secondary metabolites or the enhancement of existing ones.

Histone deacetylase inhibitors (HDACi) function by preventing the deacetylation of histones, thereby promoting a more open chromatin structure that facilitates gene transcription and expression mdpi.com. While specific studies directly linking HDACi to enhanced this compound production are limited, the general principle of HDACi activating gene clusters is well-established mdpi.comnih.govrsc.org.

DNA methyltransferase (DNMT) inhibitors, such as 5-azacytidine (B1684299) (5-AZA), are potent tools for reactivating genes that have been silenced through DNA methylation researchgate.netmdpi.commdpi.com. A significant finding in this area is the observation that the addition of 5-azacytidine to the culture broth of Aspergillus sydowii altered its secondary metabolite profile, leading to the isolation of new bisabolane-type sesquiterpenoids, including (7S,11S)-(+)-12-hydroxysydonic acid nih.gov. This demonstrates a direct impact of DNMT inhibition on the production of this compound derivatives.

Chemical Synthesis and Semisynthesis

Total Chemical Synthesis of Hydroxysydonic Acid

While a direct total synthesis of this compound has not been extensively reported, synthetic strategies can be devised based on the successful synthesis of structurally related aromatic bisabolane (B3257923) sesquiterpenes. These approaches provide a foundational framework for the assembly of the this compound skeleton.

The enantioselective synthesis of bisabolane sesquiterpenes is crucial for obtaining biologically active single enantiomers. Although a specific enantioselective route to this compound is not documented, several asymmetric strategies employed for similar targets can be considered. The use of chiral hydroxamic acids as ligands in metal-catalyzed asymmetric reactions represents a promising approach for introducing chirality with high stereocontrol nih.govnih.govscispace.commdpi.com. These ligands have proven effective in a variety of asymmetric transformations and could potentially be adapted for the synthesis of this compound.

Another potential strategy involves the use of a chiral pool approach, starting from readily available enantiomerically pure natural products youtube.com. This method leverages the inherent chirality of the starting material to construct the target molecule.

The construction of the quaternary stereocenter at the benzylic position of the bisabolane core is a key challenge in the synthesis of this compound. A highly diastereoselective synthesis of a related polyhydroxylated pyrrolidine alkaloid utilized a strategy involving trans-stereoselective epoxidation followed by the syn-selective α-chelation-controlled addition of a Grignard reagent beilstein-journals.org. This highlights the power of stereocontrolled reactions in building complex stereochemical architectures.

Several synthetic routes have been developed for aromatic bisabolane sesquiterpenes, which share the same core skeleton as this compound. A facile total synthesis of (±)-curcumene, (±)-xanthorrhizol, and (±)-curcuhydroquinone has been achieved using bromobenzene derivatives as starting materials. The key steps in this synthesis are a halogen-lithium exchange followed by the addition of isoprenylacetone and subsequent reduction of the resulting carbinols mdpi.com.

Palladium-catalyzed cross-coupling reactions of organozinc reagents have also been employed to prepare aromatic bisabolene derivatives nih.govresearchgate.net. This method involves the coupling of a secondary alkyl zinc reagent with a protected bromohydroquinone or the coupling of an arylzinc halide with an alkenyl triflate nih.govresearchgate.net.

These synthetic strategies for aromatic bisabolanes provide a solid foundation for the future development of a total synthesis of this compound.

| Synthetic Strategy | Key Reactions | Starting Materials | Target Molecules |

| Halogen-Lithium Exchange | Halogen-lithium exchange, Grignard-type addition, Reduction | Bromobenzene derivatives, Isoprenylacetone | (±)-Curcumene, (±)-Xanthorrhizol, (±)-Curcuhydroquinone |

| Palladium-Catalyzed Cross-Coupling | Negishi coupling | Secondary alkyl zinc reagents, Protected bromohydroquinones, Arylzinc halides, Alkenyl triflates | (±)-Glandulone A, (±)-Curcuhydroquinone, (±)-Curcuquinone, Dehydro-α-curcumene, (±)-Curcuphenol, (±)-Elvirol |

Semisynthesis of this compound Derivatives

The functional groups present in this compound, namely the carboxylic acid, phenolic hydroxyl groups, and tertiary alcohols, offer multiple sites for chemical modification. Semisynthetic approaches allow for the generation of novel derivatives with potentially enhanced biological activities.

The carboxylic acid moiety of this compound can be readily converted to a variety of amide derivatives. This transformation is typically achieved through an amide coupling reaction between the carboxylic acid and a primary or secondary amine. To facilitate this reaction, a coupling agent is often employed to activate the carboxylic acid. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistrysteps.com. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine chemistrysteps.comhepatochem.com.

A straightforward one-pot synthesis of phenol amides has been developed using equimolar amounts of a hydroxycinnamic acid, an amine, DCC, and sodium bicarbonate in aqueous acetone nih.gov. This method could be adapted for the synthesis of this compound amides. The general reaction scheme for the synthesis of amide derivatives is presented below.

General Reaction for Amide Synthesis: this compound + Amine --(Coupling Agent)--> this compound Amide Derivative

The carboxylic acid and phenolic hydroxyl groups of this compound can undergo esterification and methylation to yield a range of derivatives.

Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol, a classic reaction known as the Fischer esterification. However, due to the presence of acid-sensitive tertiary alcohol groups in this compound, milder esterification methods may be preferred. The use of peptide coupling reagents such as TBTU, TATU, or COMU in the presence of an organic base can facilitate the esterification of carboxylic acids with phenols or aliphatic alcohols at room temperature organic-chemistry.org. Additionally, enzymatic synthesis using lipases offers a green and selective method for the esterification of phenolic compounds nih.gov. A process for the esterification of phenolic carboxylic acids using (C1-C3) alcohols in the presence of acidic catalysts without simultaneous etherification of the phenolic hydroxyl groups has also been described google.com.

Methylation: Selective methylation of the carboxylic acid or the phenolic hydroxyl groups can be achieved using different reagents and conditions. Dimethyl sulfate in the presence of alumina can be used for the methylation of alcohols, phenols, and carboxylic acids, with the potential for selective monomethylation of diols and dicarboxylic acids oup.com. Iodomethane is another effective reagent for the methylation of carboxylic acids and phenols, typically in the presence of a weak base like potassium carbonate wikipedia.org. Furthermore, dimethyl carbonate (DMC) in the presence of a catalyst such as NaY faujasite or a phase-transfer catalyst can be used for the chemoselective methylation of phenols and carboxylic acids acs.orgmdma.ch.

| Functional Group | Reaction | Reagents and Conditions | Product |

| Carboxylic Acid | Amide Coupling | Amine, DCC or EDC | Amide Derivative |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (Fischer); TBTU/TATU/COMU, Base; Lipase | Ester Derivative |

| Carboxylic Acid/Phenolic Hydroxyl | Methylation | Dimethyl Sulfate, Alumina; Iodomethane, K2CO3; Dimethyl Carbonate, Catalyst | Methyl Ester/Methyl Ether Derivative |

Design and Synthesis of Structurally Simplified Analogs of this compound

The chemical scaffold of this compound, a bisabolane sesquiterpenoid, offers a promising starting point for the development of new therapeutic agents. However, the complexity of natural product structures can pose challenges for large-scale synthesis and optimization of pharmacological properties. To address this, researchers have explored the design and synthesis of structurally simplified analogs of this compound. This approach aims to retain the key pharmacophoric features of the molecule while creating derivatives that are more synthetically accessible and may possess improved biological activity profiles.

One of the primary strategies for simplifying the this compound structure involves the modification of its carboxylic acid functional group. Through semisynthesis, the natural product can be readily converted into a variety of derivatives, allowing for a systematic investigation of structure-activity relationships (SAR). A notable example is the preparation of a series of new amide derivatives. researchgate.net

In a study focused on enhancing the pharmacological potential of this compound, seven novel amide derivatives were semisynthesized. researchgate.net This was achieved by coupling the carboxylic acid moiety of this compound with various amines. The general synthetic scheme for this process is outlined below:

General Synthesis of this compound Amide Analogs

| Step | Description | Reagents and Conditions |

| 1 | Activation of the Carboxylic Acid | A coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or an alternative activating agent. |

| 2 | Amide Bond Formation | Reaction of the activated carboxylic acid with a primary or secondary amine (R-NH2 or R2NH) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). |

| 3 | Purification | Purification of the resulting amide derivative using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). |

This synthetic approach allows for the introduction of a wide range of substituents at the amide nitrogen, thereby enabling the exploration of how different chemical functionalities in this region of the molecule influence its biological activity. For instance, the cytotoxic properties of these synthesized amide analogs have been evaluated against various cancer cell lines. One of the synthesized compounds, an amide derivative, demonstrated cytotoxic activity against a gastric carcinoma cell line (HGC-27) with an IC50 value of 9.72 μg/mL. researchgate.net

While the semisynthesis of amide derivatives represents a straightforward method for generating analogs, the design of more profoundly simplified structures often necessitates total synthesis strategies. Drawing inspiration from the synthesis of other bisabolane sesquiterpenes, such as (±)-curcumene, (±)-xanthorrhizol, and (±)-curcuhydroquinone, methodologies can be envisioned for constructing simplified analogs of this compound. nih.govresearchgate.net

A potential strategy for the design and synthesis of structurally simplified this compound analogs could involve the following key considerations:

Simplification of the Side Chain: The alkyl side chain of this compound could be truncated or modified to explore its role in biological activity. For example, analogs with shorter or more rigid side chains could be synthesized to probe the optimal conformation for target binding.

Modification of the Aromatic Ring: The substitution pattern on the aromatic ring could be altered. Analogs with different numbers or types of substituents (e.g., hydroxyl, methoxy) could be prepared to investigate their influence on electronic properties and interactions with biological targets.

Replacement of the Carboxylic Acid: The carboxylic acid moiety could be replaced with other acidic functional groups or bioisosteres, such as tetrazoles or hydroxamic acids, to modulate the acidity and pharmacokinetic properties of the resulting analogs.

The synthesis of such simplified analogs would likely involve multi-step sequences starting from readily available precursors. For instance, a convergent synthetic approach could be employed, where the aromatic portion and the side-chain fragment are synthesized separately and then coupled together in a later step. Key reactions in such a synthesis could include Grignard reactions, Wittig reactions, or cross-coupling reactions to form the carbon-carbon bonds of the target molecule.

The table below summarizes some of the key compounds involved in the synthesis and design of this compound analogs.

| Compound Name | Structure | Role in Synthesis/Design |

| This compound | A bisabolane sesquiterpenoid | Natural product starting material for semisynthesis. |

| This compound amide derivatives | Amide-functionalized analogs | Structurally simplified analogs for SAR studies. |

| (±)-Curcumene | A related bisabolane sesquiterpenoid | Provides a model for synthetic strategies applicable to simplified analogs. |

| (±)-Xanthorrhizol | A related bisabolane sesquiterpenoid | Its synthesis offers insights into the construction of the bisabolane scaffold. |

| (±)-Curcuhydroquinone | A related bisabolane sesquiterpenoid | Its synthesis demonstrates methods for modifying the aromatic ring. |

By systematically designing and synthesizing structurally simplified analogs of this compound, researchers can gain a deeper understanding of the structural requirements for its biological activity. This knowledge can then be used to guide the development of new and improved therapeutic agents with optimized efficacy and drug-like properties.

Biological Activities and Mechanistic Studies in Vitro and Preclinical Models

Antimicrobial Activities

Hydroxysydonic acid is a secondary metabolite produced by the fungus Aspergillus sydowii. Research into the bioactive compounds from this fungus has revealed a range of antimicrobial activities, although specific data for this compound remains limited. Studies on crude extracts and other isolated metabolites from Aspergillus sydowii have demonstrated inhibitory effects against both pathogenic bacteria and fungi, suggesting a broader antimicrobial potential within this class of compounds.

The antibacterial properties of this compound and its derivatives are an area of active investigation. While comprehensive data is still emerging, preliminary studies on related compounds from Aspergillus sydowii provide some insights into its potential spectrum of activity.

While specific studies focusing solely on the antibacterial activity of this compound against Gram-positive bacteria are not extensively available, research on metabolites from Aspergillus sydowii has shown activity against strains such as Staphylococcus aureus. One study identified a new aromatic bisabolene-type sesquiterpenoid from a seawater-derived strain of Aspergillus sydowii that exhibited potent activity against Streptococcus pneumoniae with a Minimum Inhibitory Concentration (MIC) value of 4.0 μg/mL nih.gov. Another compound from the same fungus showed inhibitory activity against Staphylococcus epidermidis with a MIC of 4.0 μg/mL nih.gov. It is important to note that these are not this compound, but their activity suggests that metabolites from this fungus warrant further investigation for their anti-Gram-positive potential.

Table 1: Antibacterial Activity of Selected Metabolites from Aspergillus sydowii against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Aromatic bisabolene-type sesquiterpenoid | Streptococcus pneumoniae | 4.0 |

Data sourced from a study on metabolites of Aspergillus sydowii SW9 nih.gov.

Information regarding the efficacy of this compound against Gram-negative bacteria is sparse. However, studies on other metabolites from Aspergillus sydowii have reported some activity. For instance, a new aromatic bisabolene-type sesquiterpenoid isolated from a marine strain of Aspergillus sydowii demonstrated significant inhibitory activity against Escherichia coli, with a MIC value of 2.0 μg/mL, which was comparable to the positive control, chloramphenicol nih.gov. There is currently no available data on the activity of this compound against Vibrio species.

Table 2: Antibacterial Activity of a Metabolite from Aspergillus sydowii against a Gram-Negative Bacterium

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|

Data sourced from a study on metabolites of Aspergillus sydowii SW9 nih.gov.

There is a significant lack of research on the effects of this compound on multi-drug resistant (MDR) bacteria. The increasing threat of antibiotic resistance underscores the importance of evaluating novel compounds against these challenging pathogens. Future studies are needed to determine if this compound or its derivatives possess any activity against MDR strains of clinical significance.

The fungicidal or fungistatic properties of this compound are not well-documented in publicly available scientific literature. While Aspergillus sydowii is a rich source of various bioactive secondary metabolites with diverse biological activities, specific data on the antifungal action of this compound against plant pathogenic fungi is not available mdpi.com.

Currently, there are no specific research findings detailing the antifungal activity of this compound against Botrytis cinerea or Fusarium oxysporum. The exploration of natural compounds from fungal sources for the control of plant diseases is a promising area of research, and future investigations may shed light on the potential of this compound in this regard.

Antifungal Activities

Against Human Pathogenic Fungi (e.g., Candida albicans)

Currently, there is a lack of available scientific literature detailing the specific antifungal activity of this compound against the human pathogenic fungus Candida albicans. Further research is required to investigate and characterize its potential effects on this and other pathogenic fungi.

Antivibrio Activity and Quorum Sensing Modulation

This compound has demonstrated notable antibacterial activity against several species of the genus Vibrio, which are pathogenic to both humans and marine life. Specifically, (7S,11S)-(+)-12-Hydroxysydonic acid, isolated from the fungus Aspergillus versicolor SD-330, has been shown to inhibit the growth of Vibrio anguillarum, Vibrio harveyi, and Vibrio parahemolyticus. nih.govnih.gov The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, were reported to be 32 μg/mL for V. anguillarum and V. parahemolyticus, and 16 μg/mL for V. harveyi. nih.gov While the direct inhibitory effect on bacterial growth is established, current research has not yet elucidated the role of this compound in the modulation of quorum sensing, a key communication process in bacteria that often regulates virulence.

Cytotoxic Activities

The potential of this compound and its derivatives as cytotoxic agents against cancer cells is an active area of investigation.

Activity Against Various Cancer Cell Lines

Studies have begun to explore the cytotoxic effects of this compound and its derivatives on a range of cancer cell lines.

Gastric Carcinoma: A semisynthetic amide derivative of this compound, designated as compound 1a, exhibited cytotoxic activity against the human gastric carcinoma cell line HGC-27. researchgate.net The IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell growth, was determined to be 9.72 μg/mL for this derivative. researchgate.net

Human Histiocytic Lymphoma, Colon Carcinoma, Hepatoma, Cervical Carcinoma, Leukemia, and Breast Cancer: While the broader class of phenolic bisabolane (B3257923) sesquiterpenoids, to which this compound belongs, has been recognized for its cytotoxic potential, specific data on the activity of this compound against human histiocytic lymphoma, colon carcinoma, hepatoma, cervical carcinoma, leukemia, and breast cancer cell lines remains limited in publicly available scientific literature. One study on phenolic bisabolane sesquiterpenoids from Aspergillus flavipes 297 reported that some of these compounds showed promising cytotoxicity against the HepG2 (hepatoma) cell line. nih.gov Another study on compounds from a marine sponge-derived fungus, Ascomycota sp. VK12, mentioned the isolation of this compound, and other compounds from the same source showed cytotoxicity against HepG2 and MCF-7 (breast cancer) cells, though the specific activity of this compound was not detailed in the abstract. nih.govtandfonline.comtandfonline.com Further research is necessary to fully evaluate the cytotoxic spectrum of this compound against these and other cancer cell types.

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Preliminary structure-activity relationship (SAR) studies suggest that modifications to the this compound molecule can influence its cytotoxic potential. The synthesis of amide derivatives of this compound has shown that derivatization can lead to cytotoxic activity. researchgate.net Specifically, the introduction of an amide group, as seen in compound 1a, conferred cytotoxicity against a gastric carcinoma cell line, indicating that the core structure of this compound can be chemically modified to enhance its anticancer properties. researchgate.net However, a more comprehensive understanding of the SAR for cytotoxicity requires the synthesis and evaluation of a wider range of derivatives.

Cellular Mechanisms of Cytotoxicity

The precise cellular mechanisms through which this compound and its derivatives exert their cytotoxic effects are not yet fully understood. Further investigations are needed to determine whether these compounds induce cell death through apoptosis, necrosis, or other pathways, and to identify their specific molecular targets within cancer cells.

Other Biological Activities

Beyond its antimicrobial and potential cytotoxic effects, this compound has been noted for other biological activities. For instance, it was among the compounds isolated from the marine-derived fungus Ascomycota sp. VK12 that displayed inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.govtandfonline.comtandfonline.com This suggests a potential anti-inflammatory role for this compound, as NO is a key mediator of inflammation.

Below is a table summarizing the reported biological activities of this compound and its derivatives:

| Biological Activity | Target Organism/Cell Line | Compound | Key Findings |

| Antivibrio Activity | Vibrio anguillarum | (7S,11S)-(+)-12-Hydroxysydonic acid | MIC: 32 μg/mL nih.gov |

| Vibrio harveyi | (7S,11S)-(+)-12-Hydroxysydonic acid | MIC: 16 μg/mL nih.gov | |

| Vibrio parahemolyticus | (7S,11S)-(+)-12-Hydroxysydonic acid | MIC: 32 μg/mL nih.gov | |

| Cytotoxic Activity | Gastric Carcinoma (HGC-27) | Amide derivative 1a | IC50: 9.72 μg/mL researchgate.net |

| Anti-inflammatory Activity | BV2 microglial cells | This compound | Inhibition of NO production nih.govtandfonline.comtandfonline.com |

Antioxidant Potential (e.g., DPPH Radical Scavenging)

Anti-inflammatory Effects (e.g., Nitric Oxide Production Inhibition in Macrophages)

Detailed research findings on the anti-inflammatory effects of this compound, specifically its ability to inhibit nitric oxide (NO) production in macrophages, are not extensively documented in publicly available scientific literature. Although the producing organism, Aspergillus sydowii, is known to produce various anti-inflammatory compounds, specific data attributing this activity to this compound, including IC50 values, remains to be elucidated.

Nematicidal Activity

This compound and its derivatives have demonstrated notable activity against plant-parasitic nematodes. A study investigating the metabolites of the marine-derived fungus Aspergillus sydowii identified (-)-(R)-cyclo-hydroxysydonic acid as having significant nematicidal properties against the second-stage juveniles (J2s) of Meloidogyne incognita, a major agricultural pest.

Initial screenings have shown that at a concentration of 800 μg/mL, (-)-(R)-cyclo-hydroxysydonic acid exhibits considerable nematicidal effects. This suggests its potential as a lead compound for the development of new, environmentally friendly nematicides.

Interactive Data Table: Nematicidal Activity of (-)-(R)-cyclo-hydroxysydonic acid against M. incognita J2s

| Compound | Concentration (µg/mL) | Target Organism | Activity Level |

| (-)-(R)-cyclo-hydroxysydonic acid | 800 | Meloidogyne incognita J2s | Significant |

Note: Specific quantitative data such as LC50 values are not yet available in the reviewed literature.

Enzyme Inhibitory Activities (e.g., α-Glucosidase)

There is currently a scarcity of specific research data on the enzyme inhibitory activities of this compound, particularly concerning its effect on α-glucosidase. While various natural products are known to inhibit this enzyme, which is a target for managing type 2 diabetes, the potential of this compound in this regard has not been thoroughly investigated in the available scientific reports.

Investigations into Mechanisms of Action

Disruption of Essential Physiological Processes in Target Organisms

The precise mechanisms through which this compound exerts its nematicidal effects are not yet fully understood. It is hypothesized that, like many other nematicidal compounds of natural origin, it may disrupt essential physiological processes in the target nematodes. These could include interference with the nervous system, disruption of metabolic pathways, or compromising the integrity of cellular membranes. However, specific studies to confirm these mechanisms for this compound are lacking.

Interaction with Cellular Pathways

Information regarding the specific cellular pathways that this compound interacts with to elicit its biological effects is limited. For its potential anti-inflammatory and antioxidant activities, it is plausible that it could modulate signaling pathways involved in inflammation and oxidative stress, such as the NF-κB or MAPK pathways. However, without direct experimental evidence, these remain speculative. Further research is necessary to identify and characterize the molecular targets and cellular pathways affected by this compound.

Modulation of Protein Expression

Current scientific literature available in the public domain does not provide specific details regarding the direct modulation of protein expression by this compound. While the antimicrobial and antifungal activities of this compound suggest an interaction with essential cellular processes, which could include the expression of various proteins, dedicated studies elucidating these specific mechanisms have not been identified in the conducted research. General antimicrobial mechanisms often involve the alteration of protein synthesis, but specific data for this compound is not available.

Inhibition of Biosynthesis Pathways in Microorganisms

This compound has demonstrated inhibitory effects against certain microorganisms, indicating that it likely interferes with one or more essential biosynthesis pathways. The precise mechanisms of action are a subject of ongoing research, but the observed antimicrobial activity points towards the disruption of vital cellular functions.

Antibacterial Activity

Research has shown that this compound exhibits inhibitory activity against the bacterium Staphylococcus aureus. This suggests that the compound may target specific biosynthetic pathways essential for the growth and survival of this pathogen. The potent inhibitory activity of this compound against S. aureus ATCC 25923 was evaluated using a liquid phase inhibition assay in 96-well microplates.

Interactive Data Table: Inhibitory Activity of this compound

| Compound | Microorganism | Assay Type | Inhibitory Concentration (IC50) |

| This compound | Staphylococcus aureus ATCC 25923 | Liquid Phase Inhibition | 31.5–41.9 µM |

While the specific pathway inhibited by this compound in S. aureus has not been definitively identified, several key biosynthetic pathways are common targets for antibacterial agents:

Cell Wall Synthesis: Many antibiotics function by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to a loss of cellular integrity and subsequent cell death.

Protein Synthesis: The bacterial ribosome is a frequent target for antimicrobial compounds. Inhibition of protein synthesis halts all essential cellular processes that rely on newly synthesized enzymes and structural proteins.

Nucleic Acid Synthesis: Interference with the synthesis of DNA or RNA can prevent bacterial replication and transcription, ultimately leading to cell death.

Folic Acid Synthesis: Bacteria synthesize their own folic acid, which is essential for the production of nucleotides. Inhibitors of this pathway block DNA synthesis and repair.

Antifungal Activity

In addition to its antibacterial properties, this compound has been noted for its antifungal activity. The mechanisms by which antifungal agents inhibit fungal growth often involve the disruption of pathways unique to fungi, such as:

Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis disrupts membrane integrity and function.

Cell Wall Synthesis: The fungal cell wall is composed of chitin and glucans, which are not present in human cells. Compounds that inhibit the enzymes responsible for synthesizing these components are effective antifungal agents.

Further research is necessary to elucidate the specific biosynthetic pathways in both bacteria and fungi that are inhibited by this compound. Identifying these targets will be crucial for understanding its full therapeutic potential.

Analytical Methodologies for Research and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of hydroxysydonic acid is its efficient extraction from the matrix in which it is present, typically a fungal fermentation broth. The primary goal of sample preparation is to isolate the target analyte from interfering compounds, which may include other secondary metabolites, proteins, and components of the culture medium.

A common procedure for the extraction of this compound from the culture filtrates of Aspergillus sydowii involves several key steps. Initially, the pH of the culture filtrate is adjusted to acidic conditions (approximately pH 2) using an acid such as hydrochloric acid. This protonates the carboxylic acid group of this compound, increasing its hydrophobicity and facilitating its extraction from the aqueous medium.

Following acidification, the filtrate is treated with activated charcoal. This compound, along with other organic metabolites, adsorbs onto the surface of the activated charcoal. This step serves as a preliminary purification and concentration method. The metabolites are subsequently eluted from the charcoal using an organic solvent, typically acetone. The resulting acetone solution, containing a mixture of extracted compounds, is then concentrated under vacuum to yield a crude extract.

For further purification and isolation of this compound from the crude extract, column chromatography is a widely used technique. Silicic acid is a common stationary phase for this purpose. The crude extract is loaded onto the silicic acid column and eluted with a solvent system of increasing polarity. A typical solvent system for the elution of this compound is a mixture of benzene and acetone. By gradually increasing the proportion of acetone in the mobile phase, compounds are selectively eluted based on their polarity. This compound is typically eluted with a benzene-acetone mixture.

An alternative and simpler approach for the initial extraction involves liquid-liquid extraction. In this method, the fungal culture broth is partitioned between an aqueous phase and an immiscible organic solvent, such as ethyl acetate. This compound, being more soluble in the organic phase at an acidic pH, will be selectively extracted into the ethyl acetate layer. This organic layer can then be separated, dried, and concentrated to obtain a crude extract for further analysis.

The choice of extraction method can be influenced by the scale of the experiment, the desired purity of the final product, and the downstream analytical techniques to be employed.

| Parameter | Value/Description |

| Starting Material | Fungal culture filtrate (e.g., Aspergillus sydowii) |

| pH Adjustment | Acidified to pH 2 with HCl |

| Primary Extraction | Adsorption onto activated charcoal followed by elution with acetone |

| Alternative Primary Extraction | Liquid-liquid extraction with ethyl acetate |

| Purification Method | Silicic acid column chromatography |

| Elution Solvents | Benzene-acetone gradient |

Chromatographic Separation Methods

Chromatography is an indispensable tool for the separation and purification of this compound from complex mixtures. The choice of chromatographic technique depends on the analytical objective, whether it is for preparative isolation or for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like this compound.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase is a mixture of a polar solvent (e.g., water, often with a small percentage of an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and a less polar organic solvent (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the efficient elution of compounds with a wide range of polarities. The retention time of this compound will depend on the specific column, mobile phase composition, and gradient program used. Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector, as the aromatic ring in this compound absorbs ultraviolet light.

| Parameter | Typical Conditions |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl) silica gel |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol |

| Detection | Diode-Array Detector (DAD) or UV-Vis Detector |

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. However, due to the presence of a carboxylic acid and hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

A common derivatization method for compounds containing acidic and hydroxyl groups is silylation, where the active hydrogens are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used for this purpose. The resulting TMS ether/ester of this compound is significantly more volatile and can be readily analyzed by GC.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is typically coated with a nonpolar or moderately polar stationary phase. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase. The temperature of the column is programmed to increase over time to facilitate the elution of the derivatized compounds. Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS).

| Parameter | Typical Conditions |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization | Required; typically silylation with BSTFA or MSTFA |

| Stationary Phase | Nonpolar or moderately polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is often used for the preliminary analysis of extracts, monitoring the progress of reactions or purification steps, and for the initial screening of fungal extracts for the presence of this compound.

For the analysis of this compound, a silica gel plate is typically used as the stationary phase. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, a mixture of organic solvents, moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of the mobile phase is crucial for achieving good separation. A common solvent system for the TLC of moderately polar fungal metabolites is a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase can be adjusted to optimize the separation. After development, the plate is removed from the chamber and dried. The separated spots can be visualized under UV light (due to the UV absorbance of the aromatic ring) or by spraying with a suitable staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification.

| Parameter | Typical Conditions |

| Technique | Thin-Layer Chromatography (TLC) |

| Stationary Phase | Silica gel plates |

| Mobile Phase | Mixture of nonpolar and polar organic solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) or staining reagents |

Detection and Quantification Approaches

Sensitive and selective detection and quantification are essential for the accurate analysis of this compound, especially when present at low concentrations in complex biological matrices.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of compounds due to its high sensitivity and specificity. When coupled with a chromatographic separation technique, such as HPLC or GC, it provides a robust platform for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most commonly employed technique for the analysis of this compound. After separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is invaluable for the unambiguous identification of this compound and for distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) can be used to obtain structural information about the molecule. In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ of this compound) is selected and subjected to collision-induced dissociation (CID), which causes it to fragment. The resulting product ions are then detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For this compound, characteristic fragmentation would likely involve losses of water (H₂O) and carbon dioxide (CO₂) from the deprotonated molecule.

For quantification using LC-MS, a common approach is to use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. In this mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity for quantification, even in complex matrices.

| Technique | Description |

| LC-MS | Coupling of HPLC with Mass Spectrometry for separation and detection. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻). |

| HRMS | Provides accurate mass measurements for elemental composition determination. |

| MS/MS | Provides structural information through fragmentation patterns (e.g., loss of H₂O, CO₂). |

| Quantification | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. |

Derivatives and Analogs of Hydroxysydonic Acid

Isolation and Characterization of Naturally Occurring Derivatives

Fungi, particularly species like Aspergillus sydowii, are prolific producers of a diverse array of secondary metabolites, including several derivatives of hydroxysydonic acid. The isolation and characterization of these natural analogs are crucial first steps in understanding the chemical diversity that nature offers.

Key naturally occurring derivatives that have been isolated from fungal cultures include 12-hydroxysydonic acid, 7-deoxy-7,14-didehydrosydonic acid, and methyl sydowate. The isolation of these compounds typically involves cultivation of the producing fungal strain on a suitable nutrient medium, followed by extraction of the culture broth and mycelium with organic solvents. Purification is then achieved through various chromatographic techniques, such as column chromatography over silica gel and high-performance liquid chromatography (HPLC). The structures of these purified compounds are subsequently elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

12-Hydroxysydonic Acid: This derivative features an additional hydroxyl group on the terminal methyl group of the side chain. Spectroscopic analysis is essential for confirming the position of this hydroxylation.

7-deoxy-7,14-didehydrosydonic acid: This analog is characterized by the presence of a double bond in the aliphatic side chain, a feature confirmed by specific signals in its ¹H and ¹³C NMR spectra. It has been isolated from marine-derived Aspergillus sydowii strains mdpi.com.

Methyl Sydowate: In this derivative, the carboxylic acid group of this compound is esterified with a methyl group. Its identity is confirmed by the presence of a characteristic methyl ester signal in its NMR spectrum and a corresponding molecular weight observed in mass spectrometry.

The following table summarizes the key structural features and sources of these naturally occurring derivatives.

| Compound Name | Key Structural Feature | Typical Source Organism |

| 12-hydroxysydonic acid | Hydroxyl group at C-12 | Aspergillus species |

| 7-deoxy-7,14-didehydrosydonic acid | Double bond between C-7 and C-14 | Aspergillus sydowii |

| Methyl Sydowate | Methyl ester of the carboxylic acid | Aspergillus species |

Semisynthetic Derivatives and Their Modified Biological Profiles

Building upon the natural scaffolds, researchers have explored the creation of semisynthetic derivatives of this compound to investigate the impact of structural modifications on biological activity. This approach allows for the introduction of a wider range of functional groups than what is typically found in nature, potentially leading to compounds with enhanced potency or novel biological profiles.

One notable example is the preparation of amide derivatives of this compound researchgate.net. By converting the carboxylic acid moiety into various amides, a library of new compounds can be generated. This transformation is typically achieved by first activating the carboxylic acid (e.g., by forming an acid chloride or using coupling agents) and then reacting it with a desired amine.

The biological evaluation of these semisynthetic amides has revealed interesting changes in their cytotoxic profiles. For instance, certain amide derivatives have shown enhanced cytotoxic activity against specific cancer cell lines, such as gastric carcinoma cells, when compared to the parent this compound researchgate.net. This suggests that the modification of the carboxylic acid group can significantly influence the compound's interaction with biological targets. The nature of the substituent on the amide nitrogen can further tune this activity, providing a basis for further optimization.

These findings underscore the value of semisynthesis as a tool to expand the chemical diversity of natural products and to generate new leads for drug discovery. The ability to systematically modify a natural product and observe the corresponding changes in its biological activity is a cornerstone of medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity nih.gov. For this compound and its derivatives, which belong to the broader class of bisabolane (B3257923) sesquiterpenoids, SAR studies aim to identify the key structural features responsible for their biological effects, such as cytotoxic and anti-inflammatory activities nih.govresearchgate.net.

While specific SAR studies focused exclusively on a broad range of this compound derivatives are limited in the public domain, valuable insights can be drawn from studies on closely related bisabolane sesquiterpenoids isolated from Aspergillus species mdpi.comnih.gov. These studies allow for the postulation of likely SAR trends for the this compound scaffold.

Key structural elements that appear to influence the bioactivity of bisabolane sesquiterpenoids include:

The Aromatic Ring and its Substituents: The phenolic hydroxyl and carboxylic acid groups on the aromatic ring are critical for activity. Modifications to these groups, as seen in the semisynthetic amide derivatives, can drastically alter the biological profile researchgate.net. The relative positions of these substituents are also thought to be important for target binding.

The Aliphatic Side Chain: The length, branching, and presence of functional groups (e.g., hydroxyl groups, double bonds) on the sesquiterpenoid side chain play a significant role in modulating activity. For example, the presence of a double bond at certain positions in the side chain of some bisabolanes has been shown to enhance their anti-inflammatory effects researchgate.net.

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) at chiral centers within the molecule can be crucial for biological activity. Different stereoisomers of a compound can exhibit vastly different potencies and even different biological effects.

The table below summarizes some of the general SAR trends observed for bisabolane sesquiterpenoids, which are likely applicable to this compound derivatives.

| Structural Feature | General Observation on Biological Activity |

| Aromatic Hydroxyl Group | Often essential for antioxidant and cytotoxic activities. |

| Carboxylic Acid Group | Can be modified to amides or esters to modulate activity and selectivity researchgate.net. |

| Side Chain Unsaturation | The presence and position of double bonds can enhance anti-inflammatory activity researchgate.net. |

| Side Chain Hydroxylation | The position of hydroxyl groups can influence potency and selectivity. |

Future Research Trajectories and Academic Significance

Exploration of Unconventional Habitats for Novel Analogs

The search for novel natural products is increasingly leading researchers to explore organisms in unique and extreme environments. The fungus that produces hydroxysydonic acid, Sydowia polyspora, is known as a plant pathogen and endophyte, primarily on coniferous trees. cabidigitallibrary.orgresearchgate.netcabidigitallibrary.orgwikipedia.org This known habitat provides a baseline, but the exploration of unconventional environments could yield novel structural analogs of this compound with potentially enhanced or entirely new biological activities.

Future research should target the isolation of Sydowia species and other related fungi from habitats that exert unique selective pressures. These could include:

Marine Environments: Fungi isolated from marine organisms like gorgonian corals or mangrove endophytes have been shown to produce novel bisabolane (B3257923) sesquiterpenoids, the same structural class as this compound. frontiersin.org Prospecting for Sydowia in coastal or marine-associated conifers could lead to halogenated or otherwise uniquely modified analogs.

Extremophilic Fungi: Organisms thriving in high-altitude, arctic, or highly polluted environments may produce metabolites with enhanced stability or potency.

Unique Endophytic Relationships: Investigating the fungal endophytes of ancient or rare plant species could reveal co-evolved metabolic pathways that produce novel compounds. researchgate.net

The discovery of new analogs is crucial for developing Structure-Activity Relationship (SAR) studies, which are essential for optimizing the molecule for specific applications. mdpi.com

| Habitat | Rationale | Potential Novelty in Analogs |

|---|---|---|

| Marine-Associated Conifers | High salinity and unique microbial competition may drive the evolution of novel biosynthetic pathways. | Halogenation, novel glycosylation patterns, or altered oxidation states. |

| High-Altitude Geothermal Vents | Fungi adapted to extreme temperatures and chemical gradients may produce highly stable or reactive compounds. | Analogs with increased thermal stability or unique functional groups. |

| Endophytes of Medicinal Plants | Co-evolution with a host that produces its own complex metabolites may lead to synergistic or novel compound production. | Hybrid molecules or analogs with entirely new biological targets. |

Application of Advanced Genomic and Proteomic Technologies